molecular formula C11H22O B2389184 (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol CAS No. 2248217-00-5

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol

Cat. No.: B2389184
CAS No.: 2248217-00-5
M. Wt: 170.296
InChI Key: FTSACONFAHOHJT-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol: is an organic compound characterized by a cyclohexane ring with two methyl groups at the 2-position and a propanol group attached to the 2-position of the cyclohexane ring

Properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclohexyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3/t9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSACONFAHOHJT-YHMJZVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:

    Cyclohexane Derivative Preparation:

    Propanol Group Introduction: The propanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a cyclohexanone derivative to form the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various hydrocarbons or other alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity and receptor interactions.

Industry: In the industrial sector, this compound can be used in the formulation of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(2,2-Dimethylcyclohexyl)ethanol: A structurally similar compound with an ethanol group instead of a propanol group.

    2-(2,2-Dimethylcyclohexyl)methanol: Another similar compound with a methanol group.

Uniqueness: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-ol is unique due to its specific stereochemistry and the presence of a propanol group, which can influence its reactivity and interactions with biological targets.

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